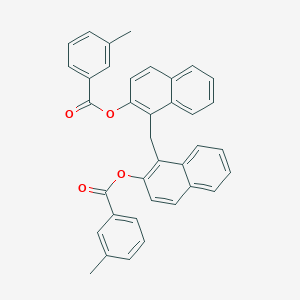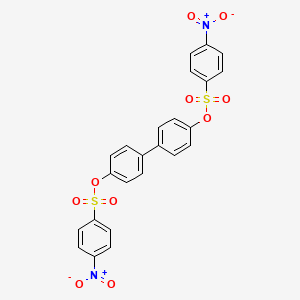![molecular formula C20H14FN3O2 B14921436 3-(4-fluorophenyl)-N-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14921436.png)
3-(4-fluorophenyl)-N-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Coupling Reactions: The final compound can be obtained by coupling the isoxazole and pyridine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
3-(4-Fluorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
- 3-(4-Bromophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
- 3-(4-Methylphenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-N~4~-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14FN3O2 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2/c1-22-19(25)15-11-16(12-5-3-2-4-6-12)23-20-17(15)18(24-26-20)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,22,25) |
InChI Key |
BSPNMKCVBLGFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921367.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14921375.png)
![1-Oxo-1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}butan-2-yl 2-methylquinoline-4-carboxylate](/img/structure/B14921382.png)
![Methyl 1-(butan-2-yl)-4-oxo-7-(pyridin-3-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14921386.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B14921407.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921411.png)
![1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14921414.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate](/img/structure/B14921417.png)

![(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B14921433.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B14921441.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14921449.png)
